4,7-Dichloropyrido[2,3-d]pyrimidine
Overview
Description
4,7-Dichloropyrido[2,3-d]pyrimidine is a chemical compound that serves as a versatile intermediate in the synthesis of various substituted pyrimidine derivatives. It is particularly valuable in the field of medicinal chemistry, where pyrimidine derivatives are often explored for their potential as kinase inhibitors, among other biological activities.
Synthesis Analysis
The synthesis of 4,7-dichloropyrido[2,3-d]pyrimidine derivatives has been reported with a focus on regioselective diversification. For instance, the synthesis and biological evaluation of a collection of 4,7-disubstituted pyrido[3,2-d]pyrimidines were generated from 4,7-dichloropyrido[3,2-d]pyrimidine through selective cross-coupling reactions . This process involved a sequential or one-pot sequence that included Suzuki-Miyaura and Buchwald type reactions to achieve substitution at the C-4 and C-7 positions, respectively.
Molecular Structure Analysis
The molecular structure of 4,7-dichloropyrido[2,3-d]pyrimidine allows for selective functionalization due to the presence of chloro groups that can be substituted through various cross-coupling reactions. The regioselectivity of these reactions is crucial for the synthesis of dissymmetrically substituted pyrimidines, which can lead to innovative synthesis strategies for bis-functionalized pyrimidine series .
Chemical Reactions Analysis
The chemical reactivity of 4,7-dichloropyrido[2,3-d]pyrimidine is highlighted by its ability to undergo regioselective cross-coupling reactions. The chlorine atoms present in the compound can be selectively displaced by different nucleophiles, such as amines, thiols, and boron derivatives, to yield a wide array of functionalized pyrimidine derivatives . These reactions are facilitated by the use of palladium catalysis and can be optimized for high selectivity and yield.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4,7-dichloropyrido[2,3-d]pyrimidine are not detailed in the provided papers, the general properties of pyrimidine derivatives can be inferred. These compounds typically exhibit good stability and are amenable to a variety of chemical transformations. The presence of chloro substituents in the compound increases its reactivity, making it a valuable intermediate for further chemical modifications .
Scientific Research Applications
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Pharmaceuticals and Therapeutics
- Pyrido[2,3-d]pyrimidines, including 4,7-Dichloropyrido[2,3-d]pyrimidine, have shown therapeutic interest and have been approved for use as therapeutics .
- They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
- The most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .
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Anti-inflammatory Activities
- Pyrimidines, including 4,7-Dichloropyrido[2,3-d]pyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
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Chemotaxis Inhibition
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Induction of Cell Cycle Arrest and Apoptosis
- Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to 4,7-Dichloropyrido[2,3-d]pyrimidine, have been found to induce cell cycle arrest and apoptosis in HepG2 cells .
- This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
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Kinase Inhibitors
- Pyridopyrimidines, including 4,7-Dichloropyrido[2,3-d]pyrimidine, are widely employed as pharmaceutical intermediates due to their versatility and unique structure .
- They play a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
- Pyridopyrimidines are kinase inhibitors and act by competition on the active site or at an allosteric site . Various tyrosine kinase inhibitors, which act selectively on one or more receptors with tyrosine kinase activity, are used to treat some specific forms of cancer .
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HDAC and Mnk Inhibitors
- A series of 4,6-disubstituted pyrido[3,2-d]pyrimidine derivatives were designed and synthesized as HDAC and Mnk dual inhibitors .
- Both HDACs and Mnks play an important role in translating multiple oncogenic signaling pathways during oncogenesis . As HDAC and Mnk are highly expressed in a variety of tumors, simultaneous inhibition of HDAC and Mnk can increase the inhibition of tumor cell proliferation and provide a new way of inhibiting tumor growth .
- Among the synthesized compounds, compound A12 displayed good HDAC and Mnk inhibitory activity . In vitro antiproliferative assay showed that compound A12 exhibited the best antiproliferative activity against human prostate cancer PC-3 cells .
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Antiviral Agents
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Anti-proliferative Activity
Safety And Hazards
Future Directions
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry due to its broad spectrum of activities . It has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on designing new selective, effective, and safe anticancer agents .
properties
IUPAC Name |
4,7-dichloropyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-1-4-6(9)10-3-11-7(4)12-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXZQRLAIVDILJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626868 | |
Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloropyrido[2,3-d]pyrimidine | |
CAS RN |
552331-44-9 | |
Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552331-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dichloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-dichloropyrido[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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